1-(Piperazin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one
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Overview
Description
1-(Piperazin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one is a chemical compound that features a piperazine ring and a boronic ester group
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.
Introduction of the boronic ester group: This step involves the reaction of the piperazine derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium.
Final coupling reaction: The final step involves coupling the intermediate with butanone under controlled conditions to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-(Piperazin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The boronic ester group can undergo substitution reactions with halides or other electrophiles in the presence of a base, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
1-(Piperazin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
Industrial Applications: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperazine ring may interact with receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(Piperazin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one can be compared with similar compounds, such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound features a pyrazole ring instead of a piperazine ring, leading to different biological activities and applications.
1-Benzylpyrazole-4-boronic acid pinacol ester:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a pyridine ring, which imparts different electronic properties and reactivity compared to the piperazine derivative.
The uniqueness of this compound lies in its combination of a piperazine ring and a boronic ester group, providing a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
1-piperazin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BN2O3/c1-13(2)14(3,4)20-15(19-13)7-5-6-12(18)17-10-8-16-9-11-17/h16H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNAPZABTJANPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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